![molecular formula C9H6BrF3 B3265127 2-Bromo-4-(trifluoromethyl)styrene CAS No. 402-09-5](/img/structure/B3265127.png)
2-Bromo-4-(trifluoromethyl)styrene
Overview
Description
2-Bromo-4-(trifluoromethyl)styrene is an organic compound with the molecular formula C9H6BrF3 . It is a type of styrene derivative that is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 2-Bromo-4-(trifluoromethyl)styrene and similar compounds has been reported in the literature . The acrylates were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate . All the acrylates were copolymerized with styrene in solution with radical initiation (ABCN) at 70°C .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(trifluoromethyl)styrene consists of a benzene ring substituted with a bromo group at the 2nd position and a trifluoromethyl group at the 4th position . The molecular weight is 251.04300 .Chemical Reactions Analysis
2-Bromo-4-(trifluoromethyl)styrene can participate in various chemical reactions. For instance, it has been used in the copolymerization with styrene . The compositions of the copolymers were calculated from nitrogen analysis .Scientific Research Applications
Synthesis of Complex Fluorinated Compounds
α-Trifluoromethylstyrene derivatives, such as 2-Bromo-4-(trifluoromethyl)-1-vinylbenzene, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group .
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Material Science Applications
The presence of the trifluoromethyl group suggests potential applications in material science. Trifluoromethyl groups can influence properties like conductivity and thermal stability.
Synthesis of Butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate .
Synthesis of 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride may also be used to synthesize 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
Depolymerization Studies
The compound has been used in studies indicating that depolymerization to styrene and trifluoromethylstyrene occurs without the elimination of the trifluoromethyl group .
Safety and Hazards
Future Directions
Fluorinated polymers, including those containing 2-Bromo-4-(trifluoromethyl)styrene, are important materials in everyday life . As an easy-to-handle fluorine-containing monomer, it can be used to produce partially fluorinated polymers . It is expected that many novel applications of these compounds will be discovered in the future .
Mechanism of Action
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-1-ethenyl-4-(trifluoromethyl)benzene is currently unavailable . The compound’s bioavailability, half-life, and clearance rate would need to be determined through experimental studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Bromo-1-ethenyl-4-(trifluoromethyl)benzene . .
properties
IUPAC Name |
2-bromo-1-ethenyl-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHNGTKOSAPCSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347013 | |
Record name | 2-Bromo-4-(trifluoromethyl)-1-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)styrene | |
CAS RN |
402-09-5 | |
Record name | 2-Bromo-4-(trifluoromethyl)-1-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-ethenyl-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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